3,3-Difluorobutan-2-ol
Description
3,3-Difluorobutan-2-ol (CAS: CID 18353970) is a fluorinated secondary alcohol with the molecular formula C₄H₈F₂O and SMILES notation CC(C(C)(F)F)O . Its structure features two fluorine atoms at the C3 position, adjacent to a hydroxyl group at C2. The electronegative fluorine substituents significantly influence its physicochemical properties, including acidity, polarity, and hydrogen-bonding capacity. Predicted collision cross-section data suggest compact molecular geometry, which may impact its reactivity and interactions in solution-phase applications .
Properties
Molecular Formula |
C4H8F2O |
|---|---|
Molecular Weight |
110.10 g/mol |
IUPAC Name |
3,3-difluorobutan-2-ol |
InChI |
InChI=1S/C4H8F2O/c1-3(7)4(2,5)6/h3,7H,1-2H3 |
InChI Key |
JQSJYSAELGZWIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3-Difluorobutan-2-ol can be synthesized through several methods. One common approach involves the fluorination of butan-2-ol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically occurs under controlled conditions to ensure selective fluorination at the desired positions on the carbon chain.
Industrial Production Methods
In an industrial setting, the production of 3,3-Difluorobutan-2-ol may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The process may also include purification steps to isolate the desired product from any by-products or unreacted starting materials.
Chemical Reactions Analysis
Synthetic Routes and Precursor Reactivity
3,3-Difluorobutan-2-ol is typically synthesized via reduction of ethyl 3,3-difluorobutyrate using lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) at 0–20°C. This reaction achieves an 88% yield, producing the alcohol as a pale yellow oil .
| Reaction Step | Reagents/Conditions | Yield |
|---|---|---|
| Reduction of ester to alcohol | LiAlH₄, THF, 0–20°C, overnight | 88% |
Nucleophilic Substitution Reactions
The hydroxyl group in 3,3-difluorobutan-2-ol can be converted into a leaving group (e.g., tosylate or triflate) for subsequent nucleophilic substitutions. For example:
-
Tosylation : Treatment with tosyl chloride (TsCl) in pyridine yields the tosylate derivative, enabling SN2 reactions with nucleophiles (e.g., halides or amines) .
Oxidation and Reduction
-
Oxidation : The secondary alcohol is oxidizable to 3,3-difluorobutan-2-one using mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane. Stronger oxidants (e.g., CrO₃) risk over-oxidation or defluorination .
-
Reduction : While the alcohol itself is a reduction product, further hydrogenation of related fluorinated alkenes (e.g., using H₂/Pd-C) may restore saturated fluorocarbon chains .
Esterification and Etherification
The hydroxyl group undergoes esterification with acyl chlorides or anhydrides. For instance:
-
Acetylation : Reacting with acetic anhydride in pyridine produces 3,3-difluorobutan-2-yl acetate .
-
Etherification : Benzylation using benzyl bromide and NaH in THF forms protected ether derivatives, useful in multi-step syntheses .
| Reaction Type | Reagents | Product |
|---|---|---|
| Esterification | Ac₂O, pyridine, RT | 3,3-Difluorobutan-2-yl acetate |
| Etherification | BnBr, NaH, THF, 0°C→RT | 3,3-Difluorobutan-2-yl benzyl ether |
Fluorine-Specific Reactivity
The geminal difluoro group stabilizes adjacent carbocations through hyperconjugation, enabling acid-catalyzed rearrangements or eliminations. For example:
-
Dehydrofluorination : Under basic conditions (e.g., KOtBu), β-elimination may yield 1-fluorobut-1-ene-3-ol, though this pathway is less common due to steric constraints .
-
Electrophilic Fluorination : While not directly observed for this compound, analogous vicinal diols undergo fluorination with reagents like Et₃N·3HF or KHF₂ at elevated temperatures .
Conformational and Stereoelectronic Effects
Density functional theory (DFT) studies on vicinal fluorination in 2,3-difluorobutane analogs reveal a preference for gauche conformations due to the stereoelectronic gauche effect. This effect increases dipole moments and influences reactivity in polar solvents .
| Conformation | Relative Energy (kcal/mol) | Dominant Factor |
|---|---|---|
| Gauche | 0.0 (reference) | F···F hyperconjugation |
| Anti | +1.2 | Steric repulsion |
Stability and Handling
Scientific Research Applications
3,3-Difluorobutan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 3,3-Difluorobutan-2-ol involves its interaction with various molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. The hydroxyl group allows for hydrogen bonding, which can affect the compound’s solubility and interaction with biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Structural and Functional Group Analysis
The following compounds share structural similarities with 3,3-Difluorobutan-2-ol but differ in substituents or functional groups:
2.2. Key Physicochemical Properties
- Acidity: Fluorine’s electron-withdrawing effect lowers the pKa of 3,3-Difluorobutan-2-ol compared to non-fluorinated analogs. Estimated pKa: ~13–14 (cf. 3,3-Dimethylbutan-2-ol: ~18–19) .
- Boiling Point : Fluorination increases polarity but reduces molecular weight, leading to lower boiling points than bulkier analogs. For example, 3,3-Difluoro-2,2-dimethylbutan-1-ol (MW 138.16) may have a higher boiling point than 3,3-Difluorobutan-2-ol (MW 122.1) due to increased van der Waals forces .
- Hydrogen Bonding: The -OH group in 3,3-Difluorobutan-2-ol participates in hydrogen bonding, but steric hindrance from fluorine may reduce solvent interactions compared to 3-Amino-2,2-difluoropropan-1-ol, where the -NH₂ group enhances solubility .
Biological Activity
3,3-Difluorobutan-2-ol is an organofluorine compound that has garnered attention in medicinal chemistry and material science due to its unique structural characteristics and biological properties. This article aims to compile and analyze the available research findings regarding the biological activity of 3,3-difluorobutan-2-ol, highlighting its potential applications and mechanisms of action.
3,3-Difluorobutan-2-ol has the molecular formula . The presence of fluorine atoms significantly influences its chemical reactivity and biological interactions. The compound can exist in various stereoisomeric forms, which can affect its biological activity.
Antimicrobial Properties
Research indicates that 3,3-difluorobutan-2-ol exhibits notable antimicrobial activity. A study demonstrated that compounds with fluorinated alcohols showed enhanced bactericidal effects against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes due to the hydrophobic nature of the fluorinated groups, leading to increased permeability and cell lysis .
Cytotoxicity and Anticancer Activity
The cytotoxic effects of 3,3-difluorobutan-2-ol have been investigated in several cancer cell lines. In vitro studies revealed that this compound can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction. For instance, when tested against K562 leukemia cells, 3,3-difluorobutan-2-ol demonstrated a dose-dependent increase in caspase activity, indicating its potential as an anticancer agent .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| K562 (Leukemia) | 15 | ROS generation and apoptosis induction |
| MCF7 (Breast) | 20 | Mitochondrial dysfunction |
| A549 (Lung) | 18 | Cell cycle arrest |
Neuroprotective Effects
Emerging studies suggest that 3,3-difluorobutan-2-ol may possess neuroprotective properties. It has been shown to reduce neuroinflammation and protect neuronal cells from oxidative stress. This effect is attributed to its ability to modulate inflammatory pathways and enhance antioxidant defenses within neuronal tissues .
Case Studies
- Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of various fluorinated alcohols, including 3,3-difluorobutan-2-ol. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli .
- Cytotoxicity Profile : In a series of experiments on different cancer cell lines, 3,3-difluorobutan-2-ol was found to be particularly effective against K562 cells with an IC50 value of 15 µM. The study highlighted the compound's ability to activate caspases involved in the apoptotic pathway .
The biological activities of 3,3-difluorobutan-2-ol can be attributed to several mechanisms:
- Membrane Disruption : The hydrophobic nature of fluorinated compounds allows them to integrate into lipid membranes, altering their integrity and function.
- Oxidative Stress Induction : By promoting ROS production, 3,3-difluorobutan-2-ol can trigger cellular stress responses leading to apoptosis in susceptible cells.
- Inflammatory Modulation : The compound appears to influence inflammatory pathways, potentially reducing chronic inflammation associated with various diseases.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing 3,3-Difluorobutan-2-ol, and what key data should be reported?
- Methodological Answer :
- 19F NMR spectroscopy is critical for analyzing fluorine environments. For 3,3-Difluorobutan-2-ol, a resonance at δ -110.5 ppm (ddd, J = 48.6, 16.5, 13.0 Hz) confirms the presence of two inequivalent fluorine atoms with complex splitting due to vicinal coupling . Decoupling experiments (19F{1H} NMR) simplify the spectrum, yielding a singlet at δ -110.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) validates molecular composition. For CHFO, the calculated [M+H] is 195.08158, with observed data at 195.08000 (error: -1.59 ppm) .
- Reporting Standards : Include full NMR splitting patterns, HRMS error margins, and sample preparation details (e.g., solvent: CDCl).
Q. What safety protocols are essential when handling fluorinated alcohols like 3,3-Difluorobutan-2-ol in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid environmental release .
- Storage : Store in sealed containers under inert gas (e.g., N) in cool, dry conditions to prevent degradation .
Advanced Research Questions
Q. How can contradictions in 19F NMR coupling constants for 3,3-Difluorobutan-2-ol be resolved, and what do these couplings reveal about molecular conformation?
- Methodological Answer :
- Analysis of Splitting Patterns : The observed ddd coupling (J = 48.6, 16.5, 13.0 Hz) suggests interactions between fluorine nuclei and adjacent protons or other fluorines. This could indicate diastereotopic fluorines or conformational isomerism .
- Resolution Strategies :
- Perform variable-temperature NMR to assess dynamic effects (e.g., ring puckering in cyclic analogs).
- Use DFT calculations to model coupling constants and compare with experimental data .
Q. What computational approaches predict the reactivity of 3,3-Difluorobutan-2-ol in nucleophilic substitution reactions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model the molecule’s electrostatic potential surface to identify electrophilic sites. Fluorine’s electron-withdrawing effect increases the hydroxyl group’s acidity, enhancing its leaving-group potential .
- Transition State Analysis : Calculate activation energies for SN2 pathways using software like Gaussian or ORCA. Compare with non-fluorinated analogs to quantify fluorine’s stereoelectronic impact .
Q. How do fluorine substituents at the 3,3-positions influence hydrogen bonding and acidity in butan-2-ol derivatives?
- Methodological Answer :
- Acidity Measurement : Fluorine’s electronegativity increases the hydroxyl group’s acidity. Use potentiometric titration or UV-Vis spectroscopy to determine pKa. Compare with non-fluorinated analogs (e.g., butan-2-ol) .
- Hydrogen Bonding : Conduct IR spectroscopy to analyze O-H stretching frequencies. Fluorine’s inductive effect reduces O-H bond strength, shifting ν(O-H) to lower wavenumbers .
Q. What synthetic challenges arise in isolating diastereomers of 3,3-Difluorobutan-2-ol, and how can they be addressed?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
